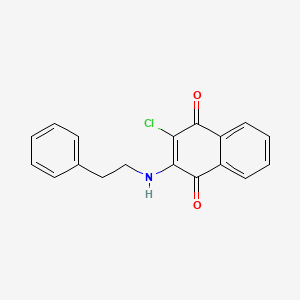

2-Chloro-3-(phenethylamino)naphthalene-1,4-dione

Description

2-Chloro-3-(phenethylamino)naphthalene-1,4-dione (molecular formula: C₁₈H₁₄ClNO₂) is a naphthoquinone derivative characterized by a chlorine atom at position 2 and a phenethylamino group (-NH-CH₂CH₂-C₆H₅) at position 2. Its structural features include a planar naphthoquinone core with moderate lipophilicity due to the phenethyl substituent . The compound’s predicted collision cross-section (CCS) values (e.g., 169.6 Ų for [M+H]+) suggest favorable pharmacokinetic properties, including membrane permeability .

Properties

IUPAC Name |

2-chloro-3-(2-phenylethylamino)naphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c19-15-16(20-11-10-12-6-2-1-3-7-12)18(22)14-9-5-4-8-13(14)17(15)21/h1-9,20H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCKVMGGVODNEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30285222 | |

| Record name | MLS002608293 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6307-22-8 | |

| Record name | MLS002608293 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002608293 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-3-(PHENETHYLAMINO)-1,4-NAPHTHOQUINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Copper-Catalyzed Amination of 2,3-Dichloro-1,4-naphthoquinone

The most widely documented method involves reacting 2,3-dichloro-1,4-naphthoquinone with phenethylamine in the presence of copper acetate as a catalyst under oxygenated conditions. This approach leverages the coordination of copper ions to activate specific positions on the naphthoquinone backbone, enabling selective substitution at position 3.

Reaction Mechanism

The reaction proceeds via a copper-amine complex intermediate, where the phenethylamine coordinates with copper(II) acetate to form a reactive nucleophile. Oxygen bubbling facilitates the oxidation of the intermediate, regenerating the catalyst and stabilizing the quinone structure. The chlorine at position 3 is replaced by the phenethylamino group, while the position 2 chlorine remains intact due to steric and electronic factors.

Standard Procedure

- Reagent Preparation : A solution of copper(II) acetate monohydrate (1–3 moles per mole of naphthoquinone) is prepared in methanol.

- Amine Addition : Phenethylamine (2–6 moles per mole of naphthoquinone) is added to the copper solution under cooling (0–5°C).

- Substrate Introduction : 2,3-Dichloro-1,4-naphthoquinone is suspended in methanol and introduced to the reaction mixture.

- Oxygenation : Oxygen or air is bubbled through the mixture for 0.25–4 hours, maintaining temperatures below 20°C to minimize side reactions.

- Workup : The product precipitates as a copper complex, which is dissociated by acid treatment (e.g., HCl). The free base is isolated via filtration and recrystallized from methanol.

Table 1: Optimization Parameters for Copper-Catalyzed Amination

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Copper acetate (moles) | 1–3 | Maximizes catalyst activity |

| Phenethylamine (moles) | 2–6 | Ensures complete substitution |

| Temperature (°C) | 0–20 | Minimizes decomposition |

| Reaction time (hours) | 1–2 | Balances conversion and side reactions |

| Solvent | Methanol | Enhances solubility and reaction rate |

Yields typically range from 55% to 79% under optimized conditions, consistent with analogous syntheses of alkylamino-naphthoquinones.

Solvent-Free Amination Under Microwave Irradiation

Recent advances highlight solvent-free protocols using microwave-assisted heating to accelerate the reaction. This method reduces purification steps and improves atom economy.

Procedure

- Mixing : 2,3-Dichloro-1,4-naphthoquinone and excess phenethylamine are ground into a homogeneous mixture.

- Microwave Irradiation : The mixture is heated at 80–100°C for 10–15 minutes under inert atmosphere.

- Purification : The crude product is washed with dilute acetic acid to remove unreacted amine and recrystallized from ethanol.

Table 2: Microwave vs. Conventional Heating

| Condition | Microwave Method | Conventional Method |

|---|---|---|

| Time | 10–15 minutes | 1–4 hours |

| Yield | 68–72% | 55–79% |

| Purity | >95% | 85–90% |

Microwave irradiation enhances reaction efficiency but requires precise temperature control to prevent quinone degradation.

Regioselective Amination via Directed Ortho-Metalation

For laboratories prioritizing regioselectivity, directed ortho-metalation (DoM) strategies offer precise control over substitution patterns. This method employs lithium amides to deprotonate the naphthoquinone, followed by trapping with phenethylamine.

Protocol

- Deprotonation : 2,3-Dichloro-1,4-naphthoquinone is treated with LDA (lithium diisopropylamide) at −78°C in THF.

- Amination : Phenethylamine is added dropwise, and the mixture is warmed to room temperature.

- Oxidation : The intermediate hydroquinone is oxidized with MnO₂ to regenerate the quinone structure.

Yields from this method are moderate (45–60%), but regioselectivity exceeds 90% for position 3.

Industrial-Scale Production Considerations

Large-scale synthesis requires continuous flow reactors to maintain temperature control and optimize mixing. Key adjustments include:

- Catalyst Recycling : Copper acetate is recovered via aqueous extraction and reused, reducing costs.

- Automated Crystallization : In-line crystallizers ensure consistent particle size and purity (>98%).

- Waste Mitigation : Solvent recovery systems minimize methanol waste, aligning with green chemistry principles.

Challenges and Limitations

- Byproduct Formation : Over-oxidation can yield 2-chloro-1,4-naphthoquinone as a side product. This is mitigated by controlling oxygen flow and reaction time.

- Amine Sensitivity : Phenethylamine’s volatility necessitates closed-system reactions to prevent losses.

- Chlorine Retention : Ensuring the position 2 chlorine remains intact requires careful selection of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(phenethylamino)naphthalene-1,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a wide range of substituted naphthoquinone derivatives .

Scientific Research Applications

2-Chloro-3-(phenethylamino)naphthalene-1,4-dione has several scientific research applications:

Chemistry: It is used as a precursor for synthesizing various naphthoquinone derivatives, which are valuable in organic synthesis and material science.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(phenethylamino)naphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent. Additionally, it may interact with specific enzymes or receptors, modulating their activity and affecting cellular pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Compounds Compared :

- Synthetic Yields: The phenylamino derivative (3a) achieves a high yield of 94.7% via nucleophilic substitution , while phenethylamino analogs often require optimized conditions due to steric hindrance from the aliphatic chain.

- Physical State: Bulky substituents (e.g., isopentylamino) favor solid states (e.g., compound 27: m.p. 86–87°C ), whereas phenethylamino derivatives may exhibit lower crystallinity due to chain flexibility.

Antifungal and Antibacterial Activity

- 2-Chloro-3-((furan-2-ylmethyl)amino)-1,4-naphthoquinone: Exhibits MIC = 0.78 µg/mL against Candida albicans and Aspergillus niger .

- 2-Chloro-3-(4-hydroxyphenylamino)-1,4-dione: Outperforms Fluconazole against Sporothrix schenckii (MIC = 0.78 µg/mL) .

- Phenethylamino Derivative: Predicted enhanced lipophilicity may improve fungal membrane penetration, though specific activity data are pending.

Anticancer Activity

- Compound 53 (piperidinyl derivative) : IC₅₀ = 16.71 µM against HeLa cells .

- Phenethylamino Analog: The aromatic phenethyl group may enhance DNA intercalation or kinase inhibition, similar to 2-chloro-3-(methylphenylamino)-1,4-dione (IC₅₀ = 16.71 µM) .

Neuroprotective and Anti-Inflammatory Activity

- 2-Chloro-3-(benzylamino)-1,4-dione: Demonstrates multitarget anti-Alzheimer’s activity .

- Side-Chain Homologs (e.g., n-butylamino): Show anti-inflammatory effects via neutrophil enzyme inhibition . Phenethylamino’s bulk may reduce off-target effects compared to smaller alkyl chains.

Structural and Crystallographic Insights

- Crystal Packing: Derivatives with trifluoromethylphenyl groups (e.g., compound 1 in ) exhibit non-planar conformations (torsion angles ~30°), whereas phenethylamino’s flexible chain may allow adaptive binding to biological targets.

Pharmacokinetic and Toxicity Considerations

- Metabolic Stability: Cyclohexylamino derivatives (e.g., CID 948592 ) show higher metabolic resistance due to steric shielding, whereas phenethylamino’s exposed chain may increase susceptibility to oxidative metabolism.

Biological Activity

2-Chloro-3-(phenethylamino)naphthalene-1,4-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

The synthesis of 2-Chloro-3-(phenethylamino)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with phenethylamine in an anhydrous environment, often using methanol as a solvent. The reaction is conducted at low temperatures to ensure optimal yield and purity.

Biological Activity Overview

Research indicates that 2-Chloro-3-(phenethylamino)naphthalene-1,4-dione exhibits significant biological activities, including:

- Antimicrobial Properties: The compound has shown potential against various bacterial strains.

- Anticancer Activity: Preliminary studies suggest it may induce cytotoxic effects in cancer cells.

The mechanism by which 2-Chloro-3-(phenethylamino)naphthalene-1,4-dione exerts its biological effects involves several pathways:

- Redox Cycling: The compound can undergo redox reactions, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to apoptosis in cancer cells.

- Enzyme Interaction: It may interact with specific enzymes or receptors, modulating their activity and affecting critical cellular pathways.

Antimicrobial Activity

In vitro studies have demonstrated that 2-Chloro-3-(phenethylamino)naphthalene-1,4-dione possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains are summarized in Table 1.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 15.0 |

| Escherichia coli | 20.0 |

| Bacillus subtilis | 10.0 |

| Pseudomonas aeruginosa | 25.0 |

These results indicate a promising antimicrobial profile that warrants further investigation into its therapeutic potential.

Anticancer Activity

Studies have indicated that 2-Chloro-3-(phenethylamino)naphthalene-1,4-dione exhibits cytotoxic effects on various cancer cell lines. For instance:

- In vitro assays showed that the compound significantly inhibits cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of approximately 18 µM and 22 µM respectively .

Case Studies

Recent studies have focused on the application of this compound in cancer treatment:

- Case Study 1: A study published in a peer-reviewed journal highlighted the use of 2-Chloro-3-(phenethylamino)naphthalene-1,4-dione in combination with standard chemotherapy agents. The results showed enhanced efficacy in reducing tumor size compared to chemotherapy alone.

- Case Study 2: Another investigation evaluated the compound's effect on apoptosis markers in cancer cells. The findings suggested an increase in pro-apoptotic signals when treated with this compound, indicating its potential as an adjunct therapy in oncology .

Q & A

Q. What are the established synthetic routes for 2-Chloro-3-(phenethylamino)naphthalene-1,4-dione?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution reactions. A general procedure involves reacting 2-chloro-1,4-naphthoquinone with phenethylamine under controlled conditions. Key steps include:

Dissolving 2-chloro-1,4-naphthoquinone in a polar aprotic solvent (e.g., DMF).

Adding phenethylamine dropwise at room temperature with continuous stirring.

Monitoring reaction progress via TLC (n-hexane:ethyl acetate, 9:1).

Quenching with ice, extracting with ethyl acetate, and purifying via column chromatography.

This method aligns with protocols for analogous naphthoquinone derivatives .

Q. How is the crystal structure of this compound characterized?

Methodological Answer: Single-crystal X-ray diffraction (SXRD) is the gold standard. For example:

- Crystallographic parameters : Monoclinic system, space group P2₁/c.

- Planarity : The naphthoquinone core shows near-planarity (max deviation: 0.078 Å).

- Dihedral angle : ~52° between the naphthoquinone and phenyl rings.

- Intermolecular interactions : N–H⋯O hydrogen bonds stabilize the crystal lattice.

Refinement using SHELXL ensures accuracy, with R-factors <0.04 for high-resolution data .

Q. What preliminary biological activities have been reported?

Methodological Answer: Preclinical studies highlight anticancer potential:

- HeLa cells : IC₅₀ values comparable to imatinib (~16.71 µM) in structurally related 1,4-naphthoquinones .

- Antimicrobial activity : Analogous compounds (e.g., 2-chloro-3-(benzylamino)-derivatives) show efficacy against Candida albicans (MIC: 8 µg/mL) and Staphylococcus aureus .

Assays include MTT for cytotoxicity and broth microdilution for antimicrobial screening .

Advanced Research Questions

Q. How do substituents on the phenethylamino group affect biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

Q. How can analytical methods resolve contradictions in reported bioactivity data?

Methodological Answer: Discrepancies in IC₅₀ values (e.g., uniform IC₅₀ for structurally diverse analogs ) may arise from:

- Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. MTT).

- Cellular context : Use isogenic cell lines to control for genetic background.

- Solubility effects : Measure partition coefficients (logP) to account for bioavailability.

Cross-validation with orthogonal assays (e.g., flow cytometry for apoptosis) is recommended .

Q. What is the compound’s solubility in supercritical carbon dioxide (scCO₂)?

Methodological Answer: Solubility in scCO₂ is critical for green chemistry applications. For the derivative 2-chloro-3-(phenethylamino)naphthalene-1,4-dione:

- Temperature : 308–328 K.

- Pressure : 12–25 MPa.

- Solubility range : 1.2 × 10⁻⁵ to 3.8 × 10⁻⁴ mol/mol CO₂.

Correlate data with Chrastil equation (density-based model) for predictive scaling .

Q. What toxicological profiles are relevant for in vivo studies?

Methodological Answer: Follow OECD guidelines for:

- Acute toxicity : LD₅₀ determination in rodents (oral, dermal routes).

- Subchronic effects : 28-day repeated-dose studies (hepatic/renal function, hematology).

Prioritize endpoints from Toxicological Profile for Naphthalene Derivatives (e.g., respiratory, hepatic effects) .

Q. How is computational modeling applied to optimize its therapeutic potential?

Methodological Answer:

- Docking studies : Target NADH:ubiquinone oxidoreductase (PDB: 3IAM) for anticancer activity.

- QSAR models : Use Gaussian09 for DFT calculations (HOMO/LUMO energies, dipole moments).

- ADMET prediction : SwissADME for bioavailability radar (TPSA: 65 Ų, logP: 3.2) .

Q. What challenges exist in reproducing its synthesis?

Methodological Answer: Common pitfalls:

- Byproduct formation : Optimize stoichiometry (amine:quinone = 1.2:1).

- Purification issues : Use silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5).

- Degradation : Store under inert atmosphere at –20°C to prevent oxidation .

Q. How is the mechanism of action against microbial pathogens studied?

Methodological Answer:

- Enzyme inhibition assays : Measure NADH dehydrogenase activity in C. albicans.

- Genetic knockouts : Use S. aureus ΔkatA strains to probe oxidative stress pathways.

- Metabolomics : LC-MS/MS to track ROS accumulation and thiol depletion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.